8-bromo-7-(bromomethyl)quinoline
Description
Properties
CAS No. |
126145-70-8 |
|---|---|
Molecular Formula |
C10H7Br2N |
Molecular Weight |
301 |
Purity |
95 |
Origin of Product |
United States |
Exhaustive Synthetic Methodologies for 8 Bromo 7 Bromomethyl Quinoline and Precursor Elaboration
Foundational Strategies for Quinoline (B57606) Ring System Assembly
The construction of the fundamental quinoline ring is the initial and crucial phase in the synthesis of 8-bromo-7-(bromomethyl)quinoline. Various classical and modern synthetic methods can be adapted for this purpose, particularly with modifications to incorporate the bromo-substituents at desired positions.
Classical Quinoline Synthesis Adaptations for Bromine Incorporation
Classical methods for quinoline synthesis, developed over a century ago, remain relevant due to their robustness and versatility. nih.gov These reactions can be adapted to produce brominated quinolines by using appropriately substituted anilines or other precursors.
Skraup-Doebner-von Miller Synthesis: This is a well-established method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong acids like sulfuric acid and often involves an oxidizing agent. wikipedia.orgwikipedia.org For the synthesis of bromoquinolines, a bromoaniline can be used as the starting material. For instance, the reaction of 2-bromoaniline (B46623) with glycerol (B35011) in the presence of an oxidizing agent can yield 8-bromoquinoline (B100496). wordpress.comprepchem.com A notable advantage of this method is its ability to produce quinolines that are unsubstituted in the hetero ring. nih.gov However, these reactions can be notoriously vigorous and may produce hard-to-remove tars, necessitating careful control of reaction conditions. nih.gov
Combes Quinoline Synthesis: The Combes synthesis involves the condensation of anilines with β-diketones under acidic conditions. wikipedia.orgdrugfuture.comquimicaorganica.org This method allows for the synthesis of substituted quinolines, and the substitution pattern can be controlled by the choice of the aniline (B41778) and β-diketone. wikipedia.org The reaction proceeds through an intermediate Schiff base, which then undergoes an acid-catalyzed ring closure. wikipedia.orgdrugfuture.com The regioselectivity of the ring closure is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.orgresearchgate.net
Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., another ketone or an ester). nih.gov This method offers a high degree of control over the substitution pattern of the resulting quinoline.
Transition Metal-Catalyzed Cycloaddition Approaches for Quinoline Ring Formation
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.inmdpi.com These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. ias.ac.in
Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used in cross-coupling and cyclization reactions. mdpi.com For instance, the palladium-catalyzed reaction of o-bromoanilines with cyclopropanols or the domino reaction of benzimidoyl chlorides with 1,6-enynes can lead to the formation of quinoline derivatives. ias.ac.in Another approach involves the palladium-catalyzed insertion and cyclization of gem-dibromovinylanilines to produce 3-bromoquinolines. dntb.gov.ua
Copper-Catalyzed Syntheses: Copper catalysts have also been employed in the synthesis of quinolines. ias.ac.in A notable example is the copper-catalyzed one-pot reaction of anilines and aldehydes, which proceeds via C-H functionalization and C-N/C-C bond formation. ias.ac.in
[4+2] Cycloaddition Reactions: The intermolecular [4+2] cycloaddition (Diels-Alder reaction) of a Schiff base (acting as a diene) with a dienophile, such as a styrene (B11656) derivative or a cyclic enol ether, can be a viable route to construct the quinoline ring system. combichemistry.com Molecular iodine has been shown to catalyze a version of the Povarov reaction, where quinoline derivatives are formed from aniline, aldehyde, and alkyne precursors through a Diels-Alder type cycloaddition. nih.gov
Regioselective Installation of Bromine Substituents
The introduction of bromine atoms at specific positions on the quinoline ring is a critical step in the synthesis of this compound. This can be achieved either by direct bromination of a pre-formed quinoline derivative or by incorporating the bromine atom during the initial ring synthesis.
Direct Bromination of Quinoline Derivatives at the C8 Position
Direct bromination of the quinoline ring can be a straightforward method to introduce a bromine atom. However, controlling the regioselectivity of this electrophilic substitution reaction is paramount.
Electrophilic Bromination: The position of bromination on the quinoline ring is influenced by the directing effects of existing substituents and the inherent reactivity of the quinoline nucleus. For instance, the bromination of 7-methylquinoline (B44030) with molecular bromine or N-bromosuccinimide (NBS) shows a preference for substitution at the 8-position due to the directing effect of the methyl group. The reaction with NBS, often initiated by a radical initiator like AIBN or light, offers a milder and more selective alternative to molecular bromine.
Transition Metal-Catalyzed C-H Bromination: Transition metal catalysis offers a highly regioselective method for the functionalization of quinolines. researchgate.net Rhodium(III)-catalyzed C-H activation of quinoline N-oxides has been shown to be a highly efficient and regioselective method for C8-bromination using NBS. nih.govmdpi.com This method proceeds through a five-membered rhodacycle intermediate, which directs the bromination to the C8 position. nih.gov Palladium-catalyzed C8-selective arylation of quinoline N-oxides has also been reported, highlighting the utility of the N-oxide as a directing group. acs.org
Precursor Design for C8 Bromine Integration During Ring Closure
An alternative strategy to direct bromination is to utilize a precursor that already contains a bromine atom at the desired position. This approach ensures the regioselective placement of the bromine substituent from the outset.
Using Bromo-Substituted Anilines: As mentioned previously, classical quinoline syntheses like the Skraup reaction can be performed with bromo-substituted anilines to directly yield bromoquinolines. For example, the reaction of 2-bromo-3,4,5-trimethylaniline (B8453502) with glycerol and arsenic oxide has been used to synthesize 8-bromo-5,6,7-trimethylquinoline. prepchem.com
Functionalization for Bromomethyl Moiety Introduction
The final step in the synthesis of this compound is the introduction of the bromomethyl group at the C7 position of the 8-bromoquinoline core. This is typically achieved through the functionalization of a pre-existing group at the C7 position.
The most common precursor for the bromomethyl group is a methyl group. The synthesis of 8-bromo-7-methylquinoline (B1282700) can be achieved through various methods, including the bromination of 7-methylquinoline. Once the 8-bromo-7-methylquinoline intermediate is obtained, the methyl group can be brominated to afford the final product, this compound. This bromination is typically carried out using a radical brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 7-Methylquinoline | N-Bromosuccinimide (NBS), AIBN or light | 8-Bromo-7-methylquinoline | - | |
| 7-Methylquinoline | Molecular Bromine | 8-Bromo-7-methylquinoline | - | |
| 8-Substituted Quinoline | Br2 (1.1-2.1 eq), CH3CN/CH2Cl2, 0 °C-24 °C, 1-4 days | Bromo-8-substituted quinolines | - | researchgate.net |
| Quinoline N-oxides | [RhCp*Cl2]2, AgSbF6, NBS, NaOAc | C8-Brominated quinoline N-oxides | 20-90 | mdpi.com |
| 2-Bromo-3,4,5-trimethylaniline | Glycerol, Arsenic oxide, H2SO4 | 8-Bromo-5,6,7-trimethylquinoline | - | prepchem.com |
| 8-aminoquinoline (B160924) amides | Alkyl bromides, Cu(OAc)2·H2O, K2CO3, DMSO | C5-brominated 8-aminoquinoline amides | Good to Excellent | beilstein-journals.org |
Benzylic Bromination Strategies at the C7-methyl Position (e.g., N-bromosuccinimide-mediated reactions)
The most prevalent method for converting the C7-methyl group into a bromomethyl group is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent. chemistrysteps.comlibretexts.org This reaction proceeds via a free radical chain mechanism. The benzylic position on an alkylbenzene, such as the C7-methyl group on the quinoline ring, is particularly susceptible to radical halogenation because the resulting benzylic radical is stabilized by resonance with the aromatic system. chemistrysteps.comyoutube.com
The reaction is typically initiated by either a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical irradiation. wikipedia.orgyoutube.com The process involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. chemistrysteps.comyoutube.com This radical then reacts with a bromine source (either NBS or Br₂ formed in situ) to yield the final product, this compound, and another bromine radical to propagate the chain reaction. youtube.comyoutube.com
| Parameter | Condition | Purpose/Notes | Reference |
|---|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals, minimizing side reactions. | libretexts.org |
| Initiator | AIBN or Benzoyl Peroxide / Light (hν) | Initiates the radical chain reaction through homolytic cleavage. | youtube.comwikipedia.org |
| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile (B52724), Dichloromethane (B109758) | Anhydrous, non-polar or polar aprotic solvents are typically used. CCl₄ is traditional but is now often replaced by greener alternatives. | wikipedia.orgorganic-chemistry.org |
| Side Reaction Control | Selective debromination of dibromo-byproduct with diethyl phosphite (B83602) / i-Pr₂NEt. | Increases yield of the desired monobromo product by converting the over-brominated species. | ecust.edu.cn |
Alternative Methods for C7-bromomethyl Formation
While NBS is the most common reagent, other methods exist for the formation of the C7-bromomethyl group. One alternative involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. scientificupdate.comnih.gov In some cases, DBDMH, when used in conjunction with a Lewis acid catalyst such as zirconium(IV) chloride (ZrCl₄), can offer higher selectivity for benzylic bromination and prevent competing bromination on the aromatic ring. scientificupdate.comnih.gov This catalytic system is believed to proceed through a radical generation pathway and can be more atom-economical than using NBS. nih.gov
Another approach is the direct use of molecular bromine (Br₂) under photochemical conditions. However, controlling the reaction to achieve selective monobromination at the benzylic position without promoting electrophilic substitution on the electron-rich quinoline ring can be challenging. youtube.com The low concentration of bromine generated in situ from NBS is a key advantage that is lost when using Br₂ directly, often leading to a mixture of products. youtube.com
Multi-Step Convergent and Linear Synthesis Pathways
Stepwise Functionalization Sequences for Target Compound Elaboration
A plausible linear synthesis of this compound would begin with a simpler, commercially available precursor like m-toluidine (B57737). brieflands.com
Quinoline Ring Formation : The Skraup synthesis can be employed, reacting m-toluidine with glycerol, an oxidizing agent (like sulfuric acid), and ferrous sulfate (B86663). This reaction typically produces a mixture of 7-methylquinoline and 5-methylquinoline, which must then be separated. brieflands.com
Nitration : The separated 7-methylquinoline is then nitrated. The directing effects of the quinoline nitrogen and the methyl group favor the introduction of a nitro group at the C8 position, yielding 7-methyl-8-nitroquinoline. brieflands.com
Reduction : The nitro group at C8 is reduced to an amino group (-NH₂) using standard methods, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media, to give 8-amino-7-methylquinoline.
Bromination of the Ring : The amino group is then converted to a bromo group via a Sandmeyer reaction. This involves diazotization of the amine with nitrous acid (generated from NaNO₂ and HBr) followed by treatment with a copper(I) bromide (CuBr) salt to yield 8-bromo-7-methylquinoline.
Benzylic Bromination : The final step is the benzylic bromination of the C7-methyl group as described in section 2.3.1, using NBS and a radical initiator to furnish the target compound, this compound. wikipedia.org
Strategic Coupling Reactions for Precursor Interconnection
A convergent approach offers a more efficient alternative by building the core structure from pre-functionalized fragments. For instance, a palladium-catalyzed cross-coupling reaction could be used to assemble the quinoline skeleton.
One such strategy involves the reaction of an o-aminophenylboronic acid derivative with an appropriate α,β-unsaturated ketone. nih.gov This method is regiocomplementary to traditional syntheses like the Skraup reaction and proceeds under basic conditions. nih.gov To apply this to the target molecule, one could envision a pathway where a 2-bromo-3-methylaniline (B1268886) is first prepared. This aniline could then be converted to its corresponding boronic acid derivative. Coupling this fragment with a suitable three-carbon α,β-unsaturated aldehyde or ketone in a palladium-catalyzed reaction would directly assemble the 8-bromo-7-methylquinoline precursor in a single, highly convergent step. This precursor would then undergo the final benzylic bromination to yield the product. Such coupling strategies are powerful tools for rapidly building molecular complexity. massey.ac.nz
Process Optimization and Methodological Enhancements in Synthesis
Optimizing the synthesis of this compound focuses heavily on improving the yield and selectivity of the key benzylic bromination step while also considering environmental and safety factors.
Solvent Effects, Temperature Regimes, and Catalytic Systems in Synthesis
The choice of solvent, reaction temperature, and catalytic system has a profound impact on the outcome of the benzylic bromination.
Solvent Effects : Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler reactions due to its inertness. wikipedia.org However, due to its toxicity and environmental concerns, it has been largely replaced by other solvents. Dichloromethane has been shown to be an effective solvent for some brominations. researchgate.net Acetonitrile is another alternative that avoids the use of hazardous chlorinated solvents and has been successfully used in continuous-flow bromination protocols. organic-chemistry.org The solvent can influence reaction rates and selectivity; for example, in the bromination of acetophenone (B1666503) with NBS, dichloromethane provided excellent selectivity for the monobromo product compared to other solvents like diethyl ether or hexane. researchgate.net
Temperature Regimes : Benzylic brominations are often conducted at the reflux temperature of the solvent to ensure sufficient energy for radical initiation and propagation. ecust.edu.cn However, higher temperatures can also promote side reactions, including elimination or further substitution. Some modern protocols, particularly those using photocatalysis or highly active chemical catalysts, can be performed effectively at room temperature or even lower, offering better control and selectivity. nih.govresearchgate.net
Catalytic Systems : Beyond standard radical initiators like AIBN and BPO, newer catalytic systems have been developed. Lewis acids, such as zirconium(IV) chloride, can catalyze benzylic bromination with reagents like DBDMH, offering a pathway that avoids some of the pitfalls of traditional methods. nih.gov Photocatalysis represents a significant advancement. Visible-light-promoted brominations, sometimes using a photocatalyst like erythrosine B, can activate NBS for electrophilic aromatic bromination or promote radical pathways under mild conditions. alfa-chemistry.comresearchgate.net Furthermore, the development of continuous-flow photochemical reactors allows for enhanced safety, better control over reaction parameters, and easier scalability compared to batch processes. researchgate.net
| Parameter | Traditional Method | Modern/Optimized Method | Advantage of Modern Method | Reference |
|---|---|---|---|---|
| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Dichloromethane | Reduced toxicity and environmental impact. | wikipedia.orgorganic-chemistry.org |
| Temperature | Reflux | Room Temperature | Improved selectivity, reduced side reactions, energy savings. | nih.govresearchgate.net |
| Catalysis/Initiation | Thermal Initiators (AIBN, BPO) | Photocatalysis (e.g., Erythrosine B), Lewis Acids (e.g., ZrCl₄), Flow Chemistry | Milder conditions, higher efficiency, enhanced safety and scalability. | nih.govresearchgate.netalfa-chemistry.com |
Scalability and Efficiency Considerations in Synthetic Protocols
The industrial-scale production of this compound necessitates a thorough evaluation of the scalability and efficiency of each synthetic transformation. Key factors include reaction conditions, reagent costs, product yields, and the feasibility of large-scale purification methods.
The synthesis of the initial precursor, 7-methylquinoline , is commonly achieved through the Skraup reaction , utilizing m-toluidine and glycerol. While the Skraup reaction is a well-established method for quinoline synthesis and is used on an industrial scale, it is notoriously vigorous and can result in the formation of significant amounts of "black polymeric goo," which complicates the work-up process and can lead to modest yields. blogspot.comwikipedia.org To mitigate the violent nature of the reaction, the use of ferrous sulfate as a moderator is often employed. wikipedia.org Modified procedures, which alter the mixing of reactants, have been developed to enhance safety and improve yields, making the process more amenable to commercial-scale production. researchgate.net Furthermore, recent advancements in continuous flow chemistry, employing solid acid catalysts like niobium phosphate, offer a promising avenue for safer and more efficient large-scale synthesis of quinolines. rsc.org Reported yields for the Skraup synthesis of 7-methylquinoline can be around 70% after purification by vacuum distillation.
The subsequent step, the bromination of 7-methylquinoline to 8-bromo-7-methylquinoline , can be accomplished using either molecular bromine (Br₂) or N-Bromosuccinimide (NBS). The inherent electronic properties of the 7-methylquinoline ring direct the bromination to the 8-position with high regioselectivity.
Direct bromination with molecular bromine is a common and high-yielding approach, with reported yields of up to 90%. acgpubs.org The reaction is typically carried out in chlorinated solvents or acetonitrile and can take anywhere from a few hours to several days to complete. acgpubs.org However, the handling of large quantities of highly corrosive and toxic molecular bromine presents significant safety challenges on an industrial scale.
Alternatively, the use of N-Bromosuccinimide (NBS) offers a milder and often more selective method, leading to products of higher purity. This method requires a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical initiation. While NBS is a safer alternative to molecular bromine, its higher cost is a key consideration for large-scale manufacturing. The work-up for NBS reactions is generally simpler, involving the filtration of the succinimide (B58015) byproduct.
The final transformation to This compound is achieved through a benzylic bromination of the methyl group of 8-bromo-7-methylquinoline. This reaction is typically carried out using NBS in the presence of a radical initiator, a process known as the Wohl-Ziegler reaction. researchgate.netlibretexts.org The efficiency of this step is highly dependent on the choice of solvent. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity has led to the exploration of safer alternatives. 1,2-dichlorobenzene (B45396) has emerged as a superior solvent, demonstrating improved reaction times and yields. For a similar benzylic bromination, a yield of 92% in 8 hours was achieved using 1,2-dichlorobenzene, compared to 79% in 12 hours with carbon tetrachloride. researchgate.netkoreascience.kr For safe and efficient scale-up of this exothermic radical reaction, a thorough understanding of the reaction kinetics and thermal stability is crucial to prevent runaway reactions.
Table 1: Synthetic Methodologies and Scalability Considerations
| Synthetic Step | Reagents & Conditions | Typical Yield | Scalability & Efficiency Considerations |
|---|---|---|---|
| 7-methylquinoline Synthesis | m-toluidine, glycerol, sulfuric acid, oxidizing agent (Skraup reaction) | ~70% | - Reaction can be violent; requires careful control. wikipedia.org |
| Bromination of 7-methylquinoline | 1. Molecular bromine (Br₂)
| 1. Up to 90% acgpubs.org | - Br₂ is hazardous for large-scale use.
|
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | Up to 92% researchgate.netkoreascience.kr | - Choice of solvent is critical for efficiency (1,2-dichlorobenzene is effective). researchgate.netkoreascience.kr |
Mechanistic Investigations of Chemical Reactivity and Transformation of 8 Bromo 7 Bromomethyl Quinoline
Reactivity Profiling of the Bromomethyl Moiety
The bromomethyl group at the 7-position of the quinoline (B57606) ring is analogous to a benzyl (B1604629) bromide. The carbon atom of this group is benzylic, and thus, the C-Br bond is activated towards various transformations due to the ability of the adjacent aromatic quinoline system to stabilize reaction intermediates, such as carbocations or radicals.
The benzylic carbon of the 7-(bromomethyl) group is highly electrophilic and susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway involving a resonance-stabilized benzylic carbocation intermediate is also plausible, especially with weaker nucleophiles or in polar, protic solvents. gla.ac.ukstackexchange.com The aryl bromide at the C8 position is comparatively unreactive under these conditions, allowing for highly selective functionalization at the bromomethyl site. gla.ac.uk
This chemoselectivity allows for the introduction of diverse functionalities. Nitrogen nucleophiles, such as primary and secondary amines or azide (B81097) ions, can be used to synthesize the corresponding amines and azides. Oxygen-based nucleophiles, including alkoxides, phenoxides, and carboxylates, yield ethers and esters. Similarly, sulfur nucleophiles like thiolates or thiocyanate (B1210189) lead to the formation of thioethers and thiocyanates, respectively.
Table 1: Examples of Nucleophilic Substitution at the Benzylic Carbon
| Nucleophile (Nu-) | Reagent Example | Product | Product Class |
|---|---|---|---|
| R₂N⁻ | Diethylamine (Et₂NH) | 8-bromo-7-((diethylamino)methyl)quinoline | Tertiary Amine |
| N₃⁻ | Sodium Azide (NaN₃) | 7-(azidomethyl)-8-bromoquinoline | Azide |
| RO⁻ | Sodium Methoxide (NaOMe) | 8-bromo-7-(methoxymethyl)quinoline | Ether |
| ArO⁻ | Sodium Phenoxide (NaOPh) | 8-bromo-7-(phenoxymethyl)quinoline | Aryl Ether |
| RCOO⁻ | Sodium Acetate (NaOAc) | (8-bromoquinolin-7-yl)methyl acetate | Ester |
| RS⁻ | Sodium Thiophenolate (NaSPh) | 8-bromo-7-((phenylthio)methyl)quinoline | Thioether |
| SCN⁻ | Potassium Thiocyanate (KSCN) | (8-bromoquinolin-7-yl)methyl thiocyanate | Thiocyanate |
This table presents plausible products based on the known reactivity of benzylic bromides.
The differential reactivity of the two C-Br bonds extends to the formation of organometallic reagents. The benzylic bromide is significantly more reactive than the aryl bromide towards metals like magnesium, lithium, or zinc. libretexts.orgnih.gov Consequently, treatment of 8-bromo-7-(bromomethyl)quinoline with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to selectively form the Grignard reagent at the bromomethyl position. libretexts.orgutexas.edu
Reaction: this compound + Mg (in THF) → (8-bromoquinolin-7-yl)methylmagnesium bromide
This selective formation provides a powerful synthetic tool, converting the electrophilic benzylic carbon into a potent nucleophile. This Grignard reagent can then participate in a wide range of C-C bond-forming reactions, such as additions to carbonyl compounds, epoxides, and nitriles. masterorganicchemistry.com Similar selectivity is anticipated in the formation of organolithium and organozinc reagents. However, careful control of reaction temperature and stoichiometry is crucial to prevent side reactions, such as Wurtz-type homocoupling or reaction at the C8-Br bond, especially with more reactive metals like lithium.
The C-Br bond of the bromomethyl group is weaker than both the C-Br bond of the aryl bromide and the C-H bonds of the molecule. This makes it a prime site for the initiation of radical reactions. Homolytic cleavage of this bond can be achieved using radical initiators like azobisisobutyronitrile (AIBN) or through photolysis. The resulting (8-bromoquinolin-7-yl)methyl radical is resonance-stabilized by the quinoline ring system, facilitating its formation.
This radical can then participate in various synthetic transformations, including:
Radical addition reactions to alkenes and alkynes.
Reductive dehalogenation using a radical mediator like tributyltin hydride (Bu₃SnH).
Atom Transfer Radical Polymerization (ATRP) , where the bromomethyl group can act as an initiator.
The strategic positioning of the bromomethyl group adjacent to the C8-bromo substituent opens up possibilities for intramolecular reactions to form novel polycyclic systems. While direct cyclization is unlikely, a two-step sequence is highly feasible. First, a nucleophilic group can be introduced at the C8 position via a palladium-catalyzed cross-coupling reaction (see section 3.2.1). If this newly installed group contains a nucleophilic site (e.g., -OH, -NH₂, -SH), it can subsequently undergo an intramolecular SN2 reaction with the adjacent bromomethyl group to form a new five- or six-membered ring fused to the quinoline core. nih.govnih.gov
For example, a Suzuki-Miyaura coupling to introduce an ortho-hydroxyphenyl group at C8 would yield an intermediate primed for an intramolecular Williamson ether synthesis, leading to a dibenzo-fused oxepine ring system. The kinetics of these cyclization reactions are often highly favorable due to the close proximity of the reacting centers. acs.org
Reactivity of the Aryl Bromine at the C8 Position
The bromine atom at the C8 position of the quinoline ring exhibits the typical reactivity of an aryl bromide. It is generally inert to nucleophilic substitution under standard conditions but is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. gla.ac.uk This reactivity provides a powerful and versatile handle for elaborating the quinoline core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming bonds to sp²-hybridized carbon atoms. The C8-Br bond of this compound is an ideal handle for such transformations. nih.gov A key advantage is that these reactions can often be performed under conditions that leave the more reactive bromomethyl group untouched, allowing for orthogonal functionalization of the molecule. nih.govrsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C8-Br bond with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl linkages or to introduce alkyl, alkenyl, or alkynyl groups. fishersci.co.uknih.govrsc.org
Stille Coupling: This involves the reaction with an organostannane reagent (organotin compound). It is highly versatile but is often avoided due to the toxicity of the tin byproducts.
Heck Coupling: This reaction forms a new C-C bond by coupling the C8-position with an alkene, typically leading to a 7-substituted-8-alkenylquinoline.
Sonogashira Coupling: This reaction couples the C8-Br bond with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a highly efficient method for synthesizing arylalkynes. libretexts.org
Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position
| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Structure |
|---|
| Suzuki-Miyaura | Phenylboronic acid PhB(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 7-(bromomethyl)-8-phenylquinoline | | Stille | Tributyl(vinyl)stannane CH₂=CHSnBu₃ | Pd(PPh₃)₄ | 7-(bromomethyl)-8-vinylquinoline | | Heck | Styrene (B11656) PhCH=CH₂ | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 7-(bromomethyl)-8-styrylquinoline | | Sonogashira | Phenylacetylene PhC≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 7-(bromomethyl)-8-(phenylethynyl)quinoline |
This table presents expected products and representative conditions based on established cross-coupling protocols for aryl bromides.
Copper-Catalyzed Coupling and Functionalization
Copper-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom and carbon-carbon bonds involving aryl halides. For this compound, copper catalysis offers pathways to functionalize both bromine centers, often with a degree of selectivity depending on the reaction conditions and coupling partners.
The aryl bromide at the C8 position is a prime substrate for classic copper-catalyzed cross-coupling reactions. For instance, in Ullmann-type condensations, the C8-Br bond can be coupled with various nitrogen nucleophiles, such as amides, imidazoles, or other heterocycles. These reactions are often facilitated by ligands that stabilize the copper catalyst and accelerate the coupling process. nih.gov Similarly, copper catalysis can promote the coupling of the C8 position with organoboron reagents. rsc.org
A prominent example of such a transformation is the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org While typically palladium-catalyzed, a copper(I) species is a crucial co-catalyst that forms a copper acetylide intermediate, which then transmetalates with the palladium center. wikipedia.orglibretexts.org In some variations, copper can act as the primary catalyst. This reaction would allow for the introduction of an alkynyl moiety at the C8 position, a versatile handle for further synthetic manipulations.
The benzylic bromide at the 7-position can also participate in copper-catalyzed cross-coupling, for example, with organoboron compounds to form a new C-C bond. nih.gov However, its reactivity profile often differs significantly from the aryl bromide, a factor that can be exploited for selective transformations.
Table 1: Potential Copper-Catalyzed Reactions on this compound
| Reactive Site | Reaction Type | Coupling Partner | Potential Product | Catalyst System (Illustrative) |
| C8-Br (Aryl) | Ullmann Condensation | Amine/Amide (R-NH₂) | 8-Aminoquinoline (B160924) derivative | CuI, Ligand (e.g., 1,10-phenanthroline), Base |
| C8-Br (Aryl) | Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 8-Alkynylquinoline derivative | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) |
| C7-CH₂Br (Benzylic) | Cross-Coupling | Organoboron (R-B(OR)₂) | 7-Alkyl/Arylmethylquinoline | Cu(I) salt, Base |
Nucleophilic Aromatic Substitution Pathways
The two bromine atoms in this compound exhibit fundamentally different behaviors in nucleophilic substitution reactions. The 7-(bromomethyl) group is exceptionally reactive, while the 8-bromo group is comparatively inert under typical nucleophilic substitution conditions.
The carbon of the bromomethyl group is benzylic, meaning any developing positive charge in a transition state is stabilized by resonance with the quinoline ring system. This stabilization dramatically lowers the activation energy for both SN1 and SN2 pathways. gla.ac.ukucalgary.ca In an SN1 mechanism, the loss of the bromide leaving group forms a stable benzylic carbocation, which is then rapidly captured by a nucleophile. pearson.comquora.com In an SN2 mechanism, the adjacent aromatic ring stabilizes the transition state, accelerating the rate of backside attack by a nucleophile. gla.ac.uk Consequently, the benzylic bromide can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) under mild conditions. gla.ac.ukstackexchange.com
In stark contrast, the 8-bromo group is an aryl bromide. The C(sp²)-Br bond is stronger than the C(sp³)-Br bond, and the carbon atom is part of the aromatic π-system. quora.com A backside SN2 attack is sterically impossible, and an SN1 pathway is highly unfavorable due to the instability of the resulting aryl cation. stackexchange.com Nucleophilic Aromatic Substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups, but the quinoline nitrogen alone provides only moderate activation at this position. Therefore, displacing the 8-bromo group via a nucleophilic substitution mechanism requires harsh conditions and is generally not a favored pathway compared to the facile substitution at the benzylic site.
Interplay of Dual Reactive Centers
The presence of two electrophilic centers with distinct reactivity profiles allows for sophisticated synthetic strategies involving chemoselectivity, cascade reactions, and regiocontrol.
Chemoselective Transformations of Either Bromine Atom
Chemoselectivity—the preferential reaction of one functional group over another—is readily achievable with this compound. The significant difference in reactivity between the benzylic bromide and the aryl bromide is the key to this control. gla.ac.ukquora.com
Selective Reaction at the 7-(Bromomethyl) Position: Standard nucleophilic substitution conditions will almost exclusively target the highly reactive benzylic bromide. By using a suitable nucleophile (e.g., sodium azide, potassium cyanide, or a primary amine) in a polar solvent at or slightly above room temperature, the bromide at the 7-methyl position can be selectively replaced while leaving the C8-Br bond intact. The choice of a weak nucleophile and moderate temperatures favors SN1 or SN2 reaction at the benzylic site over the much more demanding conditions required for metal-catalyzed coupling or SNAr at the aryl bromide position. ucalgary.castackexchange.com
Selective Reaction at the 8-Bromo Position: To functionalize the C8-bromo group, reaction conditions must be chosen that favor the chemistry of aryl halides, namely transition-metal-catalyzed cross-coupling. rsc.org Reactions like Suzuki, Heck, or Sonogashira coupling, which employ palladium and/or copper catalysts, will selectively activate the C(sp²)-Br bond via an oxidative addition mechanism. Under these conditions, the benzylic bromide is typically less reactive or can be made to be less reactive. For example, in certain Suzuki-Miyaura coupling protocols, specific ligand and solvent choices can be made to favor the reaction of an aryl halide over a benzyl halide. rsc.org
Table 2: Chemoselective Reaction Conditions for this compound
| Target Site | Reaction Type | Reagents & Conditions (Illustrative) | Unreacted Site | Rationale |
| C7-CH₂Br | Nucleophilic Substitution (SN2) | KCN, DMSO, 50 °C | C8-Br | High reactivity of benzylic halide towards SN2. gla.ac.uk |
| C8-Br | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 90 °C | C7-CH₂Br | Preference of Pd(0) for oxidative addition to C(sp²)-Br bond. rsc.org |
Cascade and Domino Reactions Exploiting Both Electrophilic Sites
A cascade reaction (or domino reaction) is a process involving at least two consecutive bond-forming transformations under the same reaction conditions, where each subsequent step is triggered by the functionality formed in the prior step. wikipedia.orgub.edu The dual reactivity of this compound makes it an ideal substrate for designing such elegant and efficient reaction sequences to rapidly build molecular complexity.
A plausible cascade reaction could be initiated by a nucleophilic attack at the more reactive benzylic position, followed by an intramolecular cyclization onto the C8 position. For example, reacting this compound with a bifunctional nucleophile like 2-aminophenol (B121084) under basic conditions could initiate the sequence.
Step 1 (Intermolecular SN2): The phenoxide, being the stronger nucleophile, would first attack the benzylic bromide, displacing it to form a new ether linkage.
Step 2 (Intramolecular Ullmann-type Cyclization): The resulting intermediate, now containing a nucleophilic amino group positioned correctly, could undergo an in-situ copper-catalyzed intramolecular N-arylation. This cyclization would displace the 8-bromo group, forming a new six-membered heterocyclic ring fused to the quinoline scaffold.
This type of planned sequence, where an intermolecular reaction sets up a favorable intramolecular cyclization, demonstrates the power of exploiting the differential reactivity of the two bromine atoms within a single, efficient operation.
Regio- and Stereoselective Control in Multifunctional Transformations
Regiocontrol in the context of this compound primarily refers to the ability to selectively functionalize one of the two bromine-bearing positions. As detailed under chemoselectivity (3.3.1), this is achieved by carefully selecting the reaction type—nucleophilic substitution for the C7-methyl position or metal-catalyzed cross-coupling for the C8 position. rsc.org Further regioselective transformations on the quinoline ring itself can also be considered. For example, after initial functionalization, certain directing groups at the 8-position can guide subsequent C-H activation or halogenation reactions to specific sites, such as the C5 position. rsc.orgresearchgate.net
Stereocontrol becomes a consideration when a reaction at the 7-(bromomethyl) group creates a new stereocenter. The C7-CH₂Br carbon is prochiral. If a nucleophile attacks and the resulting product has four different substituents attached to this carbon, a racemic mixture will typically be formed. However, by employing chiral catalysts or ligands, it is possible to achieve enantioselectivity. For instance, an asymmetric copper-catalyzed coupling of an alkyne to a similar α-bromoamide substrate has been shown to proceed with high enantioselectivity, suggesting that similar strategies could be applied to control the stereochemistry at the C7-position of the quinoline derivative. nih.gov This would involve the formation of diastereomeric transition states, allowing for the preferential formation of one enantiomer over the other.
Strategic Applications of 8 Bromo 7 Bromomethyl Quinoline in Complex Molecular Architecture and Functional Materials
Fundamental Role as a Versatile Synthetic Building Block and Intermediate
8-bromo-7-(bromomethyl)quinoline is a bifunctional electrophile, making it an exceptionally valuable intermediate in organic synthesis. The differential reactivity of its two carbon-bromine bonds allows for selective and sequential transformations. The bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic substitution, serving as a handle to introduce a wide array of functional groups. In contrast, the bromo group on the aromatic ring at the C8 position is less reactive and typically requires metal-catalyzed cross-coupling reactions for its substitution. researchgate.net
This dual reactivity enables a modular approach to synthesis, where the molecule can be elaborated in a stepwise manner. For instance, the bromomethyl group can first react with a nucleophile, followed by a subsequent cross-coupling reaction at the C8 position. This strategic functionalization is pivotal in creating a diverse library of quinoline (B57606) derivatives for various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇Br₂N uni.lu |
| Molecular Weight | 300.98 g/mol sigmaaldrich.com |
| IUPAC Name | This compound |
| InChI Key | BGUWBLIUOFVUSZ-UHFFFAOYSA-N sigmaaldrich.com |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2)CBr)Br)N=C1 uni.lu |
Directed Construction of Advanced Quinolone and Isoquinolone Scaffolds
Quinolone and isoquinolone moieties are core structures in numerous pharmacologically active compounds. nih.govorganic-chemistry.org this compound serves as a potent precursor for the directed synthesis of these advanced heterocyclic scaffolds. The bromomethyl group can be readily oxidized to a formyl or carboxyl group, which can then participate in intramolecular cyclization reactions to construct a new fused ring.
For example, oxidation of the bromomethyl group to an aldehyde, followed by a reaction with an appropriate nucleophile and subsequent cyclization, could lead to novel polycyclic quinolone derivatives. Similarly, the isoquinolone framework can be accessed through carefully designed synthetic routes that leverage the reactivity of the substituents on the quinoline core. organic-chemistry.org The 5,8-quinolinedione (B78156) scaffold, known for its biological activity, represents another class of compounds that could potentially be synthesized from this compound through a series of oxidation and substitution reactions. nih.gov
Elaboration of Polycyclic Aromatic Nitrogen Heterocycles
The development of novel polycyclic aromatic nitrogen heterocycles is of great interest due to their potential applications in materials science and medicinal chemistry. The unique arrangement of reactive sites in this compound makes it an ideal starting material for building complex, fused aromatic systems.
A notable example of such a complex system is the quinolino[7,8-h]quinoline skeleton, which is known to exhibit properties of a "proton sponge," a type of superbase. massey.ac.nz Synthetic strategies towards derivatives of this and other polycyclic systems can be envisioned starting from this compound. For instance, a double substitution reaction, potentially involving intramolecular cyclization, could be employed to construct additional rings onto the quinoline framework, leading to extended, rigid, and functional polycyclic structures.
Table 2: Potential Reactions for the Elaboration of Polycyclic Systems
| Reaction Type | Reagents and Conditions | Potential Product |
| Intramolecular Heck Reaction | Pd catalyst, base | Fused polycyclic system |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Fused N-heterocycle |
| Friedel-Crafts Alkylation | Lewis acid | Carbocyclic fused ring |
Precursor for the Synthesis of Ligands in Organometallic Chemistry (e.g., N-Heterocyclic Carbene Complexes)
The field of organometallic chemistry relies heavily on the design and synthesis of novel ligands that can modulate the properties of metal centers for catalysis and other applications. The structure of this compound is well-suited for the development of new ligand frameworks.
The bromomethyl group can be used to anchor the quinoline moiety to other coordinating groups. For example, reaction with an N-substituted imidazole (B134444) followed by deprotonation would yield an N-heterocyclic carbene (NHC) ligand precursor. The resulting ligand would feature a quinoline wingtip, which could influence the steric and electronic properties of the metal complex. The quinoline nitrogen itself can also coordinate to a metal center, potentially leading to bidentate or pincer-type ligands. Furthermore, the C8-bromo substituent offers a site for further modification or for anchoring the ligand to a solid support.
Integration into Extended Conjugated Systems and Novel Molecular Frameworks
Extended π-conjugated systems are the cornerstone of organic electronics, finding use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be strategically integrated into such systems.
The C8-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the connection of the quinoline core to other aromatic or unsaturated units. The bromomethyl group can be converted into other functionalities, such as a vinyl or ethynyl (B1212043) group, which can also participate in polymerization or cross-coupling reactions. The combination of these transformations allows for the construction of well-defined oligomers and polymers with tailored electronic and photophysical properties.
Derivatization and Advanced Functionalization Studies of 8 Bromo 7 Bromomethyl Quinoline Derivatives
Diversification Strategies at the C8 Bromine Position
The bromine atom at the C8 position of the quinoline (B57606) nucleus is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling significant structural expansion.
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of heterocyclic compounds. Bromoquinolines, in particular, are excellent precursors for creating a diverse range of multi-functionalized compounds through these reactions. researchgate.net
One of the most widely employed methods for this purpose is the Suzuki-Miyaura coupling. This reaction involves the coupling of the C8-bromo position with various aryl or heteroaryl boronic acids or their esters. For instance, a one-pot process has been successfully developed for the synthesis of 8-arylquinolines, achieving yields of up to 98%. nih.gov This method involves the initial Pd-catalyzed borylation of the quinoline-8-yl halide, followed by a subsequent Suzuki-Miyaura coupling with an aryl halide. researchgate.netnih.gov This approach provides a direct and efficient pathway to biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules and functional materials. nih.gov
Similarly, other palladium-catalyzed reactions can be utilized. While direct examples on the 8-bromo-7-(bromomethyl)quinoline substrate are specific, the general reactivity of 8-bromoquinolines suggests applicability. researchgate.net These reactions allow for the introduction of a wide array of aromatic and heteroaromatic moieties, significantly expanding the structural diversity of the quinoline core. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net
Table 1: Examples of Palladium-Catalyzed Coupling Reactions on the 8-Bromoquinoline (B100496) Core
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type | Potential Yield |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | 8-Arylquinoline | High researchgate.netresearchgate.net |
| Suzuki-Miyaura | Heteroarylboronic acid | PdCl₂(dppf) | 8-Heteroarylquinoline | Good to High researchgate.net |
| One-Pot Borylation/Suzuki | Aryl halide | Pd catalyst, n-BuPAd₂ | 8-Arylquinoline | Up to 98% nih.gov |
This table is illustrative of general transformations on the 8-bromoquinoline scaffold.
Carbonylative functionalizations introduce a carbonyl group (C=O) at the C8 position, paving the way for the synthesis of quinoline-8-carboxylic acid derivatives such as amides, esters, and ketones. These reactions typically involve palladium catalysis in the presence of carbon monoxide (CO). beilstein-journals.org
Aminocarbonylation, the formation of an amide bond, is a particularly valuable transformation. This reaction would involve the palladium-catalyzed coupling of this compound with a suitable amine nucleophile and a source of carbon monoxide. This approach leads to the synthesis of 8-carboxamide quinoline derivatives. The direct and regioselective synthesis of indol-3-α-ketoamides and indol-3-amides via double- and monoaminocarbonylation highlights the power of this methodology in heterocyclic chemistry. beilstein-journals.org
While specific studies on the this compound substrate are not extensively documented in the provided results, the general principles of carbonylative cross-coupling on aryl bromides are well-established and are considered a viable strategy for the functionalization of this scaffold. beilstein-journals.org
Transformations and Modifications at the C7-bromomethyl Position
The C7-bromomethyl group (–CH₂Br) is a highly reactive benzylic bromide. Its primary mode of reaction is nucleophilic substitution (Sₙ2), where the bromide is displaced by a wide variety of nucleophiles. This reactivity allows for the introduction of a diverse array of functional groups at the C7-methyl position, significantly altering the molecule's properties.
The C7-bromomethyl group readily reacts with tertiary amines and phosphines to form quaternary ammonium (B1175870) and phosphonium (B103445) salts, respectively. These resulting 'onium' salts introduce a permanent positive charge to the molecule, which can dramatically increase water solubility and influence biological interactions.
For example, the reaction of a bromomethyl-substituted aromatic compound with a tertiary amine like trimethylamine (B31210) would yield a trimethylammonium salt. Similarly, reaction with triphenylphosphine (B44618) produces a triphenylphosphonium salt. mq.edu.au The synthesis of such onium salts is often straightforward, typically involving the mixing of the reactants in a suitable solvent like toluene (B28343) or chloroform. mq.edu.aursc.org These reactions are fundamental in organic synthesis and have been applied to various halomethyl-aromatic systems. mq.edu.au
The versatility of the C7-bromomethyl group is further demonstrated by its conversion into a wide range of other functional groups through nucleophilic substitution.
Azides: Reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF or acetone (B3395972) provides the corresponding 7-(azidomethyl)quinoline (B8651618) derivative. The azide group is a versatile functional handle, which can be further transformed, for example, into an amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation) or used in "click" chemistry reactions like the Huisgen cycloaddition.
Nitriles: Treatment with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), yields the 7-(cyanomethyl)quinoline, also known as quinoline-7-acetonitrile. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further pathways for derivatization.
Alcohols: Hydrolysis of the bromomethyl group to a primary alcohol, (8-bromoquinolin-7-yl)methanol, can be achieved under aqueous basic conditions (e.g., using sodium hydroxide) or by reaction with a carboxylate salt followed by hydrolysis.
Amines: Direct reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding 7-(aminomethyl)quinoline derivatives. This provides a direct route to introduce basic nitrogen centers and to append various alkyl or aryl substituents to the C7-methyl position.
Table 2: Nucleophilic Substitution Reactions at the C7-bromomethyl Position
| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound (Illustrative Name) |
| Azide ion | Sodium Azide (NaN₃) | Azide (-N₃) | 8-bromo-7-(azidomethyl)quinoline |
| Cyanide ion | Sodium Cyanide (NaCN) | Nitrile (-CN) | (8-bromoquinolin-7-yl)acetonitrile |
| Hydroxide ion | Sodium Hydroxide (NaOH) | Alcohol (-OH) | (8-bromoquinolin-7-yl)methanol |
| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) | 1-(8-bromoquinolin-7-yl)methanamine |
| Thiolate ion | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | 8-bromo-7-((phenylthio)methyl)quinoline |
This table provides examples of common transformations for benzylic bromides.
Synthesis of Multi-Substituted and Highly Functionalized Quinoline Congeners
The true synthetic utility of this compound lies in the ability to combine the functionalization strategies at both the C8 and C7 positions. The orthogonal reactivity of the C8-bromo (aryl halide) and C7-bromomethyl (benzylic halide) groups allows for sequential or, in some cases, one-pot multi-component reactions.
For instance, one could first perform a Suzuki coupling at the C8 position to introduce a desired aryl group. The resulting 8-aryl-7-(bromomethyl)quinoline could then undergo a nucleophilic substitution at the C7-bromomethyl position to introduce a second point of diversity. Conversely, the C7 position could be functionalized first, followed by a cross-coupling reaction at the C8-bromo site.
This step-wise approach enables the rational design and synthesis of highly complex and precisely substituted quinoline derivatives. By carefully selecting the sequence of reactions and the coupling partners or nucleophiles, a vast chemical space can be explored, leading to the generation of libraries of novel quinoline congeners for various applications, from pharmaceutical discovery to the development of advanced materials. The synthesis of highly brominated quinolines and their subsequent functionalization underscores the importance of such halogenated intermediates in creating diverse chemical architectures. nih.gov
Chemo- and Regioselective Derivatization Strategies
The derivatization of this compound offers a compelling case study in chemo- and regioselectivity, owing to the presence of two distinct carbon-bromine bonds: an aryl bromide at the C8 position and a benzylic bromide at the 7-methyl position. The differing electronic and steric environments of these two centers allow for selective functionalization under appropriate reaction conditions. The aryl C(sp²)–Br bond is generally less reactive in nucleophilic substitution reactions compared to the benzylic C(sp³)–Br bond due to the partial double-bond character arising from resonance with the quinoline ring. quora.comstackexchange.com Conversely, the C8–Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This dichotomy in reactivity forms the basis for selective derivatization strategies.
Chemoselective Nucleophilic Substitution at the 7-(bromomethyl) Position
The benzylic bromide at the 7-position is significantly more labile towards nucleophiles than the aryl bromide at the 8-position. This enhanced reactivity is characteristic of benzylic halides and facilitates selective substitution at the bromomethyl group, leaving the C8-bromo substituent intact. A variety of nucleophiles can be employed to achieve this transformation, leading to a diverse array of 7-substituted-8-bromoquinoline derivatives.
For instance, reaction with primary or secondary amines would be expected to proceed selectively at the 7-position to yield the corresponding 7-(aminomethyl)-8-bromoquinolines. Similarly, alkoxides or phenoxides would furnish 7-(alkoxymethyl)- or 7-(phenoxymethyl)-8-bromoquinolines, respectively. Thiolates can be used to introduce sulfur-containing moieties, and cyanide would lead to the formation of 8-bromo-7-(cyanomethyl)quinoline. The general principle relies on the greater susceptibility of the benzylic bromide to both SN1 and SN2 reaction pathways compared to the unreactive aryl bromide under typical nucleophilic substitution conditions. quora.com
Table 1: Predicted Chemoselective Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Predicted Product |
| Amine | Pyrrolidine | 8-bromo-7-(pyrrolidin-1-ylmethyl)quinoline |
| Alkoxide | Sodium methoxide | 8-bromo-7-(methoxymethyl)quinoline |
| Thiolate | Sodium thiophenoxide | 8-bromo-7-((phenylthio)methyl)quinoline |
| Cyanide | Potassium cyanide | (8-bromoquinolin-7-yl)acetonitrile |
Regioselective Palladium-Catalyzed Cross-Coupling at the C8-Position
In contrast to nucleophilic substitution, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, favor the reaction at the aryl halide position. The mechanism of these reactions involves the oxidative addition of the palladium catalyst to the C–Br bond. This step is generally more facile for aryl halides than for benzylic halides. d-nb.info Therefore, by employing a suitable palladium catalyst and a boronic acid derivative, it is possible to selectively functionalize the C8-position of this compound while preserving the bromomethyl group at the 7-position.
This strategy allows for the introduction of a wide range of aryl or vinyl substituents at the C8-position. For example, a Suzuki-Miyaura reaction with phenylboronic acid would yield 8-phenyl-7-(bromomethyl)quinoline. The choice of palladium catalyst, ligands, and base can be crucial in optimizing the regioselectivity and yield of such transformations, as seen in studies on other dihaloheterocycles. nih.gov
Table 2: Predicted Regioselective Suzuki-Miyaura Coupling Reactions of this compound
| Boronic Acid | Reagents | Predicted Product |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-(bromomethyl)-8-phenylquinoline |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 7-(bromomethyl)-8-(4-methoxyphenyl)quinoline |
| Vinylboronic acid | Pd(OAc)₂, P(Cy)₃ | 7-(bromomethyl)-8-vinylquinoline |
These chemo- and regioselective strategies enable the targeted synthesis of a wide variety of functionalized quinoline derivatives from the common precursor, this compound. The ability to selectively address either the C8-bromo or the 7-bromomethyl group provides a powerful tool for the construction of complex molecular architectures and for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.
Mechanistic Elucidation of Reactions Involving 8 Bromo 7 Bromomethyl Quinoline
Spectroscopic and Computational Probing of Reaction Pathways and Transient Intermediates
The identification and characterization of transient intermediates are paramount to piecing together a reaction mechanism. A combination of spectroscopic techniques and computational modeling provides a powerful approach to capture and understand these fleeting species.
Spectroscopic Identification:
While direct spectroscopic data for reaction intermediates of 8-bromo-7-(bromomethyl)quinoline are not extensively reported in the literature, the reactivity of the bromomethyl group is expected to be a focal point. In nucleophilic substitution reactions, the initial step would likely involve the formation of a carbocation or a transition state with significant carbocationic character at the methylene (B1212753) carbon. Techniques such as time-resolved UV-Vis or fluorescence spectroscopy could potentially be employed to detect such intermediates, as the electronic environment of the quinoline (B57606) ring would be perturbed.
Computational Probing:
Computational chemistry offers a virtual laboratory to explore reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a particularly useful tool for this purpose. For a series of tunable quinoline derivatives, DFT studies have been used to predict reactivity patterns by mapping electron-rich and electron-poor regions through Molecular Electrostatic Potential (MEP) analysis. nih.gov Such an analysis for this compound would likely indicate the electrophilic nature of the carbon in the bromomethyl group, making it susceptible to nucleophilic attack.
Furthermore, computational approaches can delineate the entire reaction pathway by calculating the energies of reactants, products, transition states, and any intermediates. nih.gov The Intrinsic Reaction Coordinate (IRC) method can connect these stationary points, providing a step-by-step view of the reaction progress. nih.gov This allows for the identification of "hidden intermediates" and "hidden transition states" that may not be experimentally observable. nih.gov
A computational analysis of a nucleophilic substitution reaction on this compound would involve modeling the approach of a nucleophile and calculating the energy profile for the displacement of the bromide ion. This would help distinguish between a concerted (S(_N)2) or a stepwise (S(_N)1) mechanism.
| Computational Method | Application to this compound Reactions | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure and energy. | Prediction of reactive sites, reaction thermochemistry. |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. | Identification of electrophilic and nucleophilic centers. |
| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway between stationary points. | Confirmation of transition states connecting reactants and products. |
Transition State Analysis and Reaction Coordinate Mapping
The transition state is the highest energy point along the reaction coordinate and represents the critical bottleneck of a reaction. Its structure and energy determine the reaction rate.
Transition State Analysis:
Computational chemistry is the primary tool for characterizing transition states, as their transient nature makes direct experimental observation extremely challenging. For a hypothetical S(_N)2 reaction at the bromomethyl group of this compound, a transition state search would identify a structure where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. The geometry around the methylene carbon would be trigonal bipyramidal.
The Unified Reaction Valley Approach (URVA) is a sophisticated computational method that analyzes the reaction path in terms of its curvature and the vibrational modes of the reacting complex. nih.gov This analysis can partition the reaction mechanism into distinct phases: a contact phase, a preparation phase, one or more transition state phases where bond cleavage and formation occur, a product adjustment phase, and a separation phase. nih.gov Applying URVA to reactions of this compound could provide a detailed narrative of the chemical transformations.
Reaction Coordinate Mapping:
The reaction coordinate is a collective variable that represents the progress of a reaction. By plotting the potential energy against the reaction coordinate, a reaction energy profile is generated. For a simple nucleophilic substitution, the reaction coordinate could be defined as a combination of the breaking C-Br bond distance and the forming nucleophile-C bond distance. Computational studies can map this multi-dimensional potential energy surface to identify the minimum energy path. smu.edu
Kinetic Studies and Determination of Rate-Determining Steps
Kinetics provides quantitative information about reaction rates and how they are affected by factors such as reactant concentrations, temperature, and solvent. This data is crucial for deducing the molecularity of the rate-determining step.
For reactions involving this compound, one could envision studying its reaction with a nucleophile, Nu. The rate law for such a reaction could be determined by systematically varying the concentrations of the quinoline derivative and the nucleophile and measuring the initial reaction rate.
If the reaction follows a second-order rate law, Rate = k[C(_{10})H(_7)Br(_2)N][Nu], it would be indicative of a bimolecular rate-determining step, consistent with an S(_N)2 mechanism.
If the reaction follows a first-order rate law, Rate = k[C(_{10})H(_7)Br(_2)N], it would suggest a unimolecular rate-determining step, such as the formation of a carbocation in an S(_N)1 mechanism.
Isotopic Labeling Experiments for Bond Cleavage and Formation Analysis
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a reaction and to probe the nature of the transition state. This is often achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a compound with a lighter isotope to that with a heavier isotope (e.g., k(_H)/k(_D)).
For this compound, several isotopic labeling experiments could be envisioned to elucidate its reaction mechanisms:
Deuterium (B1214612) Labeling at the Methylene Group: To investigate the mechanism of substitution or elimination reactions involving the bromomethyl group, one could synthesize 8-bromo-7-(dideuterobromomethyl)quinoline. In an E2 elimination reaction, a significant primary kinetic isotope effect (typically k(_H)/k(_D) > 2) would be expected if the C-H bond is broken in the rate-determining step. libretexts.org For an S(_N)2 reaction, a small secondary KIE (k(_H)/k(_D) slightly greater than 1) might be observed due to changes in hybridization at the carbon center. For an S(_N)1 reaction, the KIE is typically close to unity.
Carbon-13 Labeling: Synthesizing the molecule with a C label at the methylene carbon would allow its fate to be tracked in rearrangement reactions using C NMR spectroscopy.
Bromine Isotope Effects: While less common, measuring the KIE using heavy bromine isotopes could provide information about the C-Br bond cleavage in the transition state.
An example of the application of deuterium isotope effects can be seen in the study of benzylsuccinate synthase, where the KIE for the abstraction of a hydrogen atom from toluene (B28343) was used to support a radical-based mechanism. nih.gov Similarly, solvent deuterium isotope effects are used to probe proton transfer in the rate-limiting steps of enzyme-catalyzed reactions. mdpi.com
| Isotopic Label | Position in this compound | Potential Reaction to Study | Expected Information |
| Deuterium (H) | 7-(bromomethyl) group | Nucleophilic substitution, Elimination | Nature of the transition state (S(_N)1, S(_N)2, E2) |
| Carbon-13 (C) | 7-(bromomethyl) carbon | Rearrangement reactions | Tracing the carbon skeleton |
| Nitrogen-15 (N) | Quinoline ring | Reactions involving the nitrogen atom | Probing the role of the heteroatom |
By integrating these diverse experimental and computational approaches, a comprehensive picture of the reaction mechanisms of this compound can be constructed, enabling a deeper understanding of its chemical behavior.
Advanced Spectroscopic and Structural Characterization Techniques for Synthetic Outcomes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of 8-bromo-7-(bromomethyl)quinoline. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecular framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl group. The protons on the quinoline (B57606) core (H-2, H-3, H-4, H-5, and H-6) will appear in the aromatic region, typically between 7.0 and 9.0 ppm. Their precise shifts and coupling patterns are influenced by the electronic effects of the bromo and bromomethyl substituents. For instance, in the related compound 7-bromo-8-hydroxyquinoline, the H-2 and H-4 protons appear as doublets of doublets around 8.83 ppm and 8.51 ppm, respectively acgpubs.org. A key diagnostic signal for this compound is the singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group, which is anticipated to appear in the range of 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum for this compound would be expected to show ten signals. The nine carbons of the quinoline ring will resonate in the aromatic region (typically 120-150 ppm), with the carbon attached to the nitrogen (C-2) often appearing at the lower field end of this range. The carbon atom of the bromomethyl group (-CH₂Br) is expected to produce a signal at a significantly higher field, generally in the 25-35 ppm range. The positions of the carbons bonded to the bromine atoms (C-7 and C-8) will also be influenced, and their shifts can be predicted based on data from similar brominated quinolines acgpubs.orgresearchgate.net.
| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes | | H-2 | ~8.9 | Doublet of doublets (dd) | Influenced by the ring nitrogen. | | H-3 | ~7.6 | Doublet of doublets (dd) | Coupled to H-2 and H-4. | | H-4 | ~8.5 | Doublet of doublets (dd) | Influenced by the ring nitrogen. | | H-5 | ~7.8 | Doublet (d) | Coupled to H-6. | | H-6 | ~7.9 | Doublet (d) | Coupled to H-5. | | -CH₂Br | ~4.8 | Singlet (s) | Diagnostic signal for the bromomethyl group. |
| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Atom | Predicted Chemical Shift (δ, ppm) | | -CH₂Br | 25 - 35 | | Aromatic & Heterocyclic Carbons (9) | 120 - 155 |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS is critical for confirming the molecular formula, C₁₀H₇Br₂N.
The monoisotopic mass of this compound is calculated to be 298.89453 Da uni.lu. An HRMS measurement that provides a mass value within a very narrow tolerance (typically < 5 ppm) of this theoretical value serves as definitive proof of the molecular formula. The presence of two bromine atoms creates a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum with an approximate intensity ratio of 1:2:1, which is a hallmark signature for dibrominated compounds.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. The fragmentation of this compound under electron ionization or other ionization methods would likely proceed through several key pathways:
Loss of a bromine radical (·Br): This would result in a fragment ion [M-Br]⁺.
Loss of the bromomethyl radical (·CH₂Br): This cleavage would produce a fragment ion corresponding to [M-CH₂Br]⁺.
Loss of hydrogen bromide (HBr): A common fragmentation pathway for bromoalkanes.
Loss of HCN: A characteristic fragmentation of the quinoline ring itself can lead to the formation of a C₈H₆˙⁺ fragment ion rsc.org.
| HRMS Data for this compound (C₁₀H₇Br₂N) | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₁₀H₇Br₂N | | Monoisotopic Mass | 298.89453 Da uni.lu | | Predicted [M+H]⁺ | 299.90181 m/z uni.lu | | Predicted [M+Na]⁺ | 321.88375 m/z uni.lu | | Isotopic Signature | Characteristic 1:2:1 pattern for Br₂ |
Infrared (IR) and Raman Spectroscopy for Functional Group Verification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system typically appear in the 1600-1450 cm⁻¹ region researchgate.netresearchgate.net. The presence of the bromomethyl group would be indicated by CH₂ stretching vibrations around 2950-2850 cm⁻¹ and CH₂ bending (scissoring) vibrations near 1465 cm⁻¹. A crucial band for confirming the structure is the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations of the quinoline core are usually strong in the Raman spectrum. The symmetric vibrations of the molecule are often more Raman-active, providing a distinct fingerprint that can be used for identification.
| Characteristic IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Aromatic C-H | Stretching | > 3000 | | -CH₂- (in CH₂Br) | Stretching | 2950 - 2850 | | Quinoline C=C, C=N | Ring Stretching | 1600 - 1450 | | -CH₂- (in CH₂Br) | Bending (Scissoring) | ~1465 | | Aromatic C-H | Bending (Out-of-plane) | 900 - 675 | | C-Br | Stretching | 600 - 500 |
X-ray Crystallography for Unambiguous Absolute Structure Determination of Novel Derivatives
For a novel derivative of this compound, X-ray crystallography would unambiguously confirm:
The planarity of the fused quinoline ring system.
The precise locations of the bromine atom on C-8 and the bromomethyl group on C-7, resolving any ambiguity from other synthetic possibilities.
The exact bond lengths (e.g., C-C, C-N, C-Br) and bond angles, which can be compared to theoretical models and data from similar structures researchgate.net.
The intermolecular interactions, such as π-π stacking, that stabilize the crystal packing researchgate.net.
This level of detail is unparalleled by other techniques and is considered the gold standard for absolute structure determination.
| Representative Crystallographic Data for a Related Compound (5,7-Dibromo-8-methoxyquinoline) researchgate.net | | :--- | :--- | | Parameter | Value | | Crystal System | Monoclinic | | Space Group | P2₁/c | | a (Å) | 16.158 | | b (Å) | 3.9960 | | c (Å) | 17.551 | | β (°) | 115.316 | | Volume (ų) | 1024.4 | | Z (molecules/unit cell) | 4 |
Computational Chemistry and Theoretical Studies on 8 Bromo 7 Bromomethyl Quinoline Reactivity
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the electronic structure and predicting the reactivity of organic molecules. nih.govscirp.org For 8-bromo-7-(bromomethyl)quinoline, DFT methods, such as the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry in the ground state. nih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.
From the optimized geometry, a wealth of information about the molecule's electronic characteristics can be derived. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule. nih.gov In this compound, the nitrogen atom of the quinoline (B57606) ring and the bromine atoms are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the bromomethyl group and the aromatic protons are likely to be in electron-deficient regions (positive potential).
Furthermore, DFT calculations can be used to compute a range of quantum-chemical descriptors that quantify the reactivity of this compound. These descriptors, including ionization potential, electron affinity, chemical hardness, and electrophilicity index, provide a quantitative basis for predicting how the molecule will behave in chemical reactions. scirp.org
Below is a table of representative quantum-chemical descriptors for a substituted quinoline, calculated using DFT, which illustrates the type of data that can be generated for this compound.
| Descriptor | Formula | Representative Value | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.8 eV | Energy released upon gaining an electron; indicates susceptibility to reduction. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.35 eV | Resistance to change in electron distribution; "hard" molecules are less reactive. rsc.org |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 eV | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 3.67 eV | A measure of the molecule's ability to act as an electrophile. |
Note: The values in this table are illustrative and based on typical DFT calculations for substituted quinolines. Specific calculations for this compound would be required for precise values.
Molecular Orbital Analysis and Frontier Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals. A key aspect of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgrsc.org The energy and spatial distribution of these orbitals are crucial in determining the chemical reactivity of a molecule. researchgate.netniscpr.res.in
For this compound, the HOMO is the orbital from which an electron is most easily removed, making it the primary site for electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.org A smaller HOMO-LUMO gap suggests that the molecule is more easily polarizable and thus more reactive. scirp.orgrsc.org
The distribution of the HOMO and LUMO across the molecular framework of this compound can be visualized to predict regioselectivity in reactions. It is anticipated that the HOMO will have significant contributions from the electron-rich quinoline ring system, particularly the nitrogen and bromine atoms. The LUMO, on the other hand, is likely to be distributed over the electron-deficient regions of the molecule, including the bromomethyl group, which is a potential site for nucleophilic substitution.
The following table presents representative HOMO and LUMO energies and the corresponding energy gap for a substituted quinoline, as would be determined by computational analysis.
| Molecular Orbital | Energy (eV) | Significance |
| HOMO | -6.5 | Electron-donating ability; site of electrophilic attack. |
| LUMO | -1.8 | Electron-accepting ability; site of nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability. rsc.org |
Note: These values are representative for a substituted quinoline and would need to be specifically calculated for this compound.
Natural Bond Orbital (NBO) analysis is another powerful computational technique that can be used to study the interactions between orbitals, providing insights into hyperconjugative interactions and charge delocalization within the molecule. For this compound, NBO analysis could reveal the nature of the bonding between the bromomethyl group and the quinoline ring, as well as the electronic effects of the bromine substituents.
Theoretical Insights into Structure-Reactivity Relationships and Selectivity Control
Theoretical studies offer a powerful platform for understanding the intricate relationship between the structure of this compound and its chemical reactivity. By systematically modifying the structure in silico (e.g., changing the position or nature of substituents) and calculating the resulting changes in electronic properties and reactivity descriptors, a detailed structure-reactivity relationship can be established.
For this compound, the positions of the bromo and bromomethyl groups are expected to significantly influence the reactivity of the quinoline ring. The bromine atom at the 8-position and the bromomethyl group at the 7-position will likely exert both steric and electronic effects. These substituents can modulate the electron density distribution across the quinoline system, thereby influencing the regioselectivity of electrophilic and nucleophilic substitution reactions.
Computational methods can also be used to explore the potential energy surfaces of reactions involving this compound. By locating transition states and calculating activation energies, the most favorable reaction pathways can be identified. This information is invaluable for predicting the selectivity of a reaction and for designing reaction conditions that favor the formation of a desired product. For instance, in nucleophilic substitution reactions at the bromomethyl group, theoretical calculations can help to predict whether the reaction will proceed via an SN1 or SN2 mechanism and can provide insights into the stereochemical outcome.
Prediction of Spectroscopic Parameters for Aid in Structural Elucidation
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can be of great assistance in their structural elucidation and characterization. nih.gov Theoretical calculations can provide simulated spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, that can be compared with experimental data to confirm the structure of a synthesized compound. nih.govnih.gov
For this compound, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions has been shown to be quite high when appropriate computational methods and basis sets are used. mdpi.com This can be particularly useful for assigning the complex NMR spectra of substituted quinolines.
Similarly, the vibrational frequencies of this compound can be calculated to generate a theoretical IR spectrum. nih.gov The calculated frequencies can then be compared with the experimental IR spectrum to identify the characteristic vibrational modes of the molecule.
The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about the absorption wavelengths and oscillator strengths. scirp.org This allows for the simulation of the UV-Vis spectrum, which can be compared with the experimentally measured spectrum to understand the electronic structure of the molecule.
The table below provides an example of how predicted spectroscopic data for a substituted quinoline might be presented.
| Spectroscopic Technique | Predicted Parameter | Representative Value |
| 1H NMR | Chemical Shift (δ) | 7.5 - 8.5 ppm (aromatic protons), 4.8 ppm (CH2 protons) |
| 13C NMR | Chemical Shift (δ) | 120 - 150 ppm (aromatic carbons), 30 ppm (CH2 carbon) |
| IR Spectroscopy | Vibrational Frequency (cm-1) | ~3050 (C-H stretch, aromatic), ~1600 (C=C stretch, aromatic), ~1200 (C-N stretch), ~650 (C-Br stretch) |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | ~280 nm, ~320 nm |
Note: The values in this table are illustrative and based on general knowledge of substituted quinolines. Accurate predictions would require specific calculations for this compound.
Future Research Directions and Emerging Synthetic Methodologies for 8 Bromo 7 Bromomethyl Quinoline
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of 8-bromo-7-(bromomethyl)quinoline, likely proceeding through the radical bromination of a precursor like 8-bromo-7-methylquinoline (B1282700), can be significantly improved by the development of novel catalytic systems. Current methods for benzylic bromination often rely on radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which can require stringent reaction conditions. wikipedia.org Future research is directed towards transition-metal-catalyzed approaches that offer greater control over reactivity and selectivity.
Transition metal catalysis, particularly involving palladium, rhodium, nickel, and copper, has become a cornerstone for the C–H functionalization of quinoline (B57606) scaffolds. mdpi.comnih.govnih.gov These methods allow for the direct introduction of functional groups, bypassing the need for pre-functionalized substrates. For instance, nickel-catalyzed C(sp³)–H arylation has been demonstrated for 8-aminoquinoline (B160924) derivatives, highlighting the potential for metal-catalyzed functionalization at the methyl group of a precursor to this compound. chemrxiv.org The development of catalysts that can selectively activate the benzylic C-H bonds of 7-methylquinolines in the presence of the bromo-substituent at the 8-position is a significant area of interest. nih.govresearchgate.net
Furthermore, research into gold-catalyzed synthesis of quinolines and other metal-catalyzed C-H activation/functionalization strategies could unveil new pathways for the synthesis and subsequent modification of the this compound core. mdpi.comrsc.org The goal is to identify catalysts that are not only highly efficient and selective but also operate under milder conditions, are more tolerant of a wide range of functional groups, and are economically viable.
Table 1: Potential Catalytic Systems for Functionalization of the Quinoline Core
| Catalytic System | Potential Application | Advantages |
| Palladium (Pd) Catalysis | C-H arylation, alkenylation, and alkoxylation of the quinoline ring. mdpi.com | High efficiency, broad substrate scope, and well-established methodologies. |
| Rhodium (Rh) Catalysis | Selective C-H functionalization, particularly at the C2 position, and potential for directed C(sp³)-H activation. nih.govresearchgate.net | High regioselectivity and functional group tolerance. |
| Nickel (Ni) Catalysis | Directed C(sp³)-H arylation of 8-substituted quinolines. chemrxiv.org | Use of a less expensive and more earth-abundant metal. |
| Copper (Cu) Catalysis | C-H azidation and other functionalizations through photoredox catalysis. organic-chemistry.org | Cost-effective and enables unique bond formations. |
| Gold (Au) Catalysis | Novel cyclization and functionalization pathways for quinoline synthesis. rsc.org | Mild reaction conditions and unique reactivity patterns. |
Exploration of Sustainable and Environmentally Benign Synthetic Routes (e.g., photoredox, electrochemistry)
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. dntb.gov.ua For the synthesis of this compound and its derivatives, there is a significant push to move away from traditional methods that may use hazardous reagents and generate substantial waste.
Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions via single-electron transfer (SET) pathways, often under very mild conditions. beilstein-journals.org Photoredox catalysis has been successfully applied to benzylic C-H functionalization, such as azidation, and could be adapted for the selective bromination of 8-bromo-7-methylquinoline. organic-chemistry.org The use of a photoredox catalyst could provide a more controlled and efficient alternative to traditional radical initiators. wikipedia.orgnumberanalytics.comyoutube.commasterorganicchemistry.com Furthermore, photoredox methods have been developed for the synthesis of the quinoline core itself, offering green alternatives to classical condensation reactions. beilstein-journals.org
Electrochemistry: Electrochemical synthesis offers another sustainable approach by using electrical current to drive chemical reactions, thereby reducing the need for chemical oxidants or reductants. rsc.org Electrochemical methods have been developed for the synthesis of tetrahydroquinoline derivatives from quinolines, demonstrating the potential for modifying the quinoline core under environmentally benign conditions. rsc.org The application of electrochemistry to the benzylic bromination step or for further functionalization of the this compound scaffold is a promising area for future research.
Table 2: Comparison of Sustainable Synthetic Methodologies
| Methodology | Principle | Potential Application for this compound Synthesis | Key Advantages |
| Photoredox Catalysis | Uses visible light and a photocatalyst to initiate reactions via single-electron transfer. beilstein-journals.org | Selective benzylic bromination of 8-bromo-7-methylquinoline; synthesis of the quinoline core. organic-chemistry.org | Mild reaction conditions, high selectivity, reduced use of hazardous reagents. |
| Electrochemistry | Uses electrical current to drive redox reactions. rsc.org | Benzylic bromination, hydrogenation, or other functionalizations of the quinoline ring. | Avoids chemical oxidants/reductants, high atom economy, potential for scalability. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions. nih.gov | Acceleration of classical quinoline syntheses (e.g., Skraup, Doebner-von Miller). | Reduced reaction times, improved yields, enhanced reaction control. |
| Green Catalysts | Employment of non-toxic, recyclable catalysts. | Synthesis of the quinoline core using catalysts like p-toluenesulfonic acid or in catalyst-free systems. | Minimized waste, reduced environmental impact, and lower costs. |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The integration of chemical syntheses into continuous flow and automated platforms represents a significant advancement in modern organic chemistry. These technologies offer improved safety, reproducibility, and scalability compared to traditional batch processes.
Continuous Flow Chemistry: In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. Photochemical reactions, including benzylic brominations, are particularly well-suited for flow chemistry as it allows for uniform irradiation of the reaction mixture, leading to higher efficiency and selectivity. researchgate.net The synthesis of quinolines has also been successfully adapted to continuous flow processes, which can significantly shorten reaction times and facilitate large-scale production. organic-chemistry.org Applying this technology to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.
Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new reaction pathways and the synthesis of compound libraries. researchgate.net For a molecule like this compound, which serves as a building block, automated platforms could be used to rapidly synthesize a diverse range of derivatives for screening in medicinal chemistry or materials science applications. These platforms can handle small-scale reactions, making them ideal for exploring the reaction scope and identifying optimal conditions for the synthesis and subsequent functionalization of the target compound.
Design and Synthesis of Next-Generation Complex Molecular Architectures Incorporating the this compound Core
The this compound scaffold is a highly versatile building block for the synthesis of more complex molecular architectures. The two bromine atoms, one on the aromatic ring and one on the methyl group, have different reactivities and can be selectively functionalized. The bromo-substituent at the 8-position can participate in cross-coupling reactions, while the bromomethyl group is a potent electrophile for substitution reactions.
This dual functionality allows for the construction of a wide array of novel compounds. For instance, the bromomethyl group can be used to introduce nucleophiles, leading to the formation of ethers, esters, amines, and other functional groups. The bromo group on the quinoline ring can be a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
The quinoline motif itself is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govrsc.orgontosight.aithesciencein.org The unique substitution pattern of this compound makes it an attractive starting material for the design and synthesis of new drug candidates. nih.govnih.govnih.gov Furthermore, the photophysical properties of the quinoline ring suggest that its derivatives could find applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or fluorescent probes. mdpi.com
Future research will likely focus on leveraging the unique reactivity of this compound to create libraries of complex molecules for biological screening and for the development of novel functional materials. The ability to selectively functionalize the two different bromine atoms opens up a vast chemical space for exploration.
Q & A
Q. What are the optimal synthetic routes for 8-bromo-7-(bromomethyl)quinoline?
- Methodological Answer : The synthesis typically involves bromination and functionalization of quinoline precursors. Key methods include:
- Electrophilic Aromatic Substitution : Bromination of 7-methylquinoline derivatives using bromine (Br₂) in the presence of catalysts like FeBr₃ or AlBr₃ under controlled temperatures (0–25°C) .
- Continuous Flow Reactors : Automated systems improve yield (up to 85%) and purity by optimizing reaction parameters (e.g., reagent stoichiometry, residence time) .
- Multi-step Halogenation : Sequential bromination at the 7- and 8-positions using N-bromosuccinimide (NBS) in dichloromethane (DCM), followed by purification via column chromatography .
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Electrophilic Bromination | 70–75 | Br₂, FeBr₃, 0°C, 12 h | |
| Continuous Flow | 80–85 | Pd catalysis, 60°C, 0.5 h | |
| Multi-step Halogenation | 65–70 | NBS, DCM, RT, 24 h |
Q. How should researchers characterize this compound to confirm its structure?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., bromomethyl protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 275.93 for C₁₀H₈Br₂N⁺) .
- Infrared Spectroscopy (IR) : Peaks at 600–650 cm⁻¹ (C-Br stretch) and 2900 cm⁻¹ (C-H stretch in CH₂Br) .
- X-ray Crystallography : Resolves crystal packing and steric effects of bromine substituents .
Q. What standard reactions exploit the reactivity of this compound?
- Methodological Answer : The compound participates in:
- Suzuki-Miyaura Cross-Coupling : The bromine at position 8 acts as an electrophilic site for aryl boronic acids under Pd(PPh₃)₄ catalysis (yields: 70–90%) .
- Nucleophilic Substitution : The bromomethyl group at position 7 reacts with amines or thiols to form functionalized derivatives (e.g., for drug discovery) .
- Oxidation : Conversion to quinoline N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid) for enhanced biological activity .
Advanced Research Questions
Q. How does the bromomethyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromomethyl group (CH₂Br) enhances electrophilicity at position 7, enabling:
- Dual Reactivity : Simultaneous coupling at positions 7 (via CH₂Br) and 8 (via Br) with different catalysts (e.g., Pd for position 8, Cu for position 7) .
- Steric Effects : Bulkier substituents at position 7 reduce reaction rates, requiring optimized ligand systems (e.g., XPhos for Pd) .
- Mechanistic Studies : Time-resolved IR (TRIR) and isotopic labeling (¹⁸O) reveal solvent-assisted heterolysis pathways in photochemical reactions .
Q. How can researchers resolve contradictions in biological activity data for brominated quinolines?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control for pH, temperature, and solvent (DMSO ≤0.1%) .
- Structure-Activity Relationship (SAR) Analysis : Compare this compound with analogs (e.g., 8-bromo-6-methylquinoline) to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends masked by outliers .
Q. What advanced applications exist for this compound in photoremovable protecting groups?
- Methodological Answer : The compound’s derivatives (e.g., 8-bromo-7-hydroxyquinoline) enable light-controlled release of bioactive molecules:
- Two-Photon Excitation (2PE) : Irradiation at 740 nm releases neurotransmitters (e.g., glutamate) in neural tissue with µm spatial resolution .
- Mechanistic Insight : Stern-Volmer quenching experiments confirm a solvent-assisted Sₙ1 photolysis mechanism (τ = 0.5 µs) .
- Applications : Spatiotemporal regulation of calcium signaling in live-cell imaging .
Q. How is this compound utilized in material science?
- Methodological Answer : Its electronic properties make it suitable for:
- Organic Semiconductors : Incorporation into π-conjugated polymers (e.g., with thiophene units) for charge transport studies .
- Metal-Organic Frameworks (MOFs) : Coordination with Cu²⁺ or Zn²⁺ enhances catalytic activity in CO₂ reduction .
- Luminescent Probes : Functionalization with fluorophores (e.g., BODIPY) for pH-sensitive imaging .
Q. What methodological approaches study enzyme inhibition by brominated quinolines?
- Methodological Answer : Key techniques include:
- Kinetic Assays : Measure inhibition constants (Kᵢ) for targets like topoisomerase II via DNA relaxation assays .
- Molecular Docking : Simulate binding modes using software (e.g., AutoDock) to predict interactions with catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-based optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
